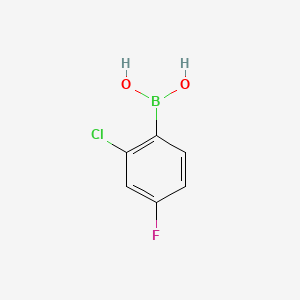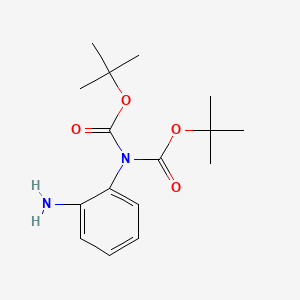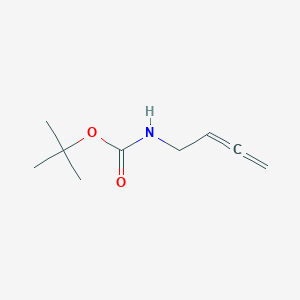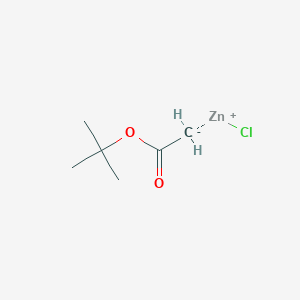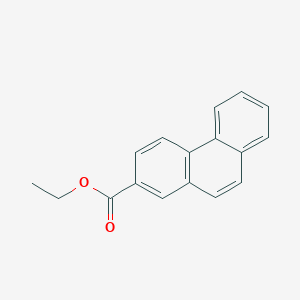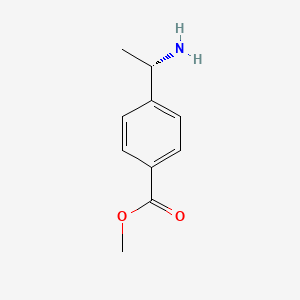
Brucinsulfat-Heptahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brucine sulfate heptahydrate is an organic compound with the formula (C23H26N2O4)2.H2SO4.7H2O . It is used as a resolving agent and in the determination of nitrate. It also finds applications in the pharmaceutical and food industry . Brucine is an alkaloid that acts as an antagonist at glycine receptors and paralyzes inhibitory neurons .
Molecular Structure Analysis
The molecular formula of Brucine sulfate heptahydrate is (C23H26N2O4)2.H2SO4.7H2O . This indicates that it consists of two molecules of Brucine (C23H26N2O4), one molecule of sulfuric acid (H2SO4), and seven molecules of water (H2O).Physical And Chemical Properties Analysis
Brucine sulfate heptahydrate appears as a white to off-white crystalline powder . It has a molecular weight of 1013.11 .Wissenschaftliche Forschungsanwendungen
Chemische Bildung
Schließlich wird Brucinsulfat-Heptahydrat in der chemischen Bildung als Lehrmittel verwendet, um verschiedene chemische Reaktionen und Prinzipien zu demonstrieren. Seine klaren Reaktionen mit Nitraten machen es zu einem exzellenten Kandidaten für Bildungsexperimente.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von this compound und demonstriert seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung und Industrie .
Wirkmechanismus
Target of Action
Brucine sulfate heptahydrate, a weak alkaline indole alkaloid, is one of the main bioactive and toxic constituents of Nux-vomica . It primarily targets the glycine receptors and has a significant impact on the central nervous system .
Mode of Action
Brucine sulfate heptahydrate acts as an antagonist at glycine receptors . This interaction leads to the paralysis of inhibitory neurons , which can result in a wide range of pharmacological activities, such as anti-tumor, anti-inflammatory, and analgesic effects .
Biochemical Pathways
Brucine sulfate heptahydrate affects several biochemical pathways. For instance, in hepatocellular carcinoma, it inhibits the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria . It also down-regulates the expression of vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis, growth, and bone metastasis . Furthermore, it can regulate the Wnt/β-catenin signaling pathway, inhibiting the growth and migration of colorectal cancer cells .
Result of Action
The molecular and cellular effects of Brucine sulfate heptahydrate’s action are diverse. It has been shown to have anti-tumor effects on various tumors . For example, it can inhibit the proliferation of HepG2 cells in hepatocellular carcinoma . It also has anti-inflammatory and analgesic effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
Brucine sulfate heptahydrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the proliferation of HepG2 cells, a type of liver cancer cell, by regulating calcium concentration and depolarization of mitochondria
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Brucine sulfate heptahydrate vary with different dosages in animal models
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Brucine sulfate heptahydrate involves the reaction of Brucine with sulfuric acid to form Brucine sulfate, which is then hydrated to form Brucine sulfate heptahydrate.", "Starting Materials": [ "Brucine", "Sulfuric acid", "Water" ], "Reaction": [ "Add Brucine to a round-bottom flask", "Slowly add sulfuric acid to the flask while stirring", "Heat the mixture to 60-70°C and stir for 2 hours", "Allow the mixture to cool to room temperature", "Add water to the mixture and stir until the Brucine sulfate dissolves", "Filter the solution to remove any impurities", "Heat the solution to 60-70°C and allow it to cool slowly", "Collect the Brucine sulfate heptahydrate crystals by filtration", "Dry the crystals in a desiccator" ] } | |
| 60583-39-3 | |
Molekularformel |
C23H30N2O9S |
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C23H26N2O4.H2O4S.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2/t13-,18-,19-,21-,22-,23+;;/m0../s1 |
InChI-Schlüssel |
CUPIRWMKFNPKKM-FIMIILAWSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.OS(=O)(=O)O |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O |
| 4845-99-2 5787-00-8 |
|
Physikalische Beschreibung |
Off-white crystalline powder; [Acros Organics MSDS] |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


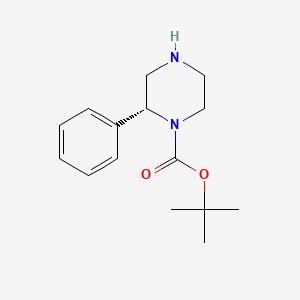
![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)
